3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
This compound features a pyrrolo[3,2-d]pyrimidine scaffold substituted with a 4-chlorophenyl group at position 3, a 2-methoxy-5-methylphenyl carboxamide at position 7, and a methyl group at position 3. The 4-chlorophenyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and receptor affinity .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O4/c1-12-4-9-17(31-3)16(10-12)24-20(28)15-11-26(2)19-18(15)25-22(30)27(21(19)29)14-7-5-13(23)6-8-14/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVPQFVEXCZNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide (commonly referred to as compound 1) is a member of the pyrrolopyrimidine class of compounds. This class has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. This article aims to provide an in-depth analysis of the biological activity of compound 1, supported by relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula : C27H23ClN3O3
Molecular Weight : 485.94 g/mol
IUPAC Name : this compound
The structural configuration of compound 1 is crucial for its biological activity. The presence of the chlorophenyl and methoxy groups contributes to its interaction with biological targets.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to compound 1 exhibit significant anti-inflammatory effects. For instance, a study evaluating various pyrimidine derivatives reported that certain analogs inhibited the activity of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for these compounds ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes respectively .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |
| Compound C | 28.39 ± 0.03 | 23.8 ± 0.20 |
Anticancer Activity
Compound 1 has shown promising anticancer properties through mechanisms involving the inhibition of tubulin polymerization and apoptosis induction in cancer cell lines. A close examination of structure-activity relationships (SAR) revealed that modifications in the phenyl ring significantly enhance cytotoxic activity . For example:
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Compound X | A431 | <1.98 |
| Compound Y | Jurkat | <1.61 |
Antiviral Activity
In addition to its anti-inflammatory and anticancer properties, preliminary evaluations suggest that compound 1 may possess antiviral activity against HIV-1 by targeting integrase enzymes . The effectiveness of similar compounds was noted with single-digit micromolar potencies against viral replication.
Study on Anti-inflammatory Effects
In a controlled study involving carrageenan-induced paw edema in rats, several pyrimidine derivatives were tested for their anti-inflammatory efficacy compared to indomethacin (a standard anti-inflammatory drug). The results indicated that certain derivatives had ED50 values comparable or superior to indomethacin .
Study on Cytotoxicity
A recent investigation into the cytotoxic effects of pyrrolopyrimidine derivatives highlighted that compound analogs exhibited significant growth inhibition in various cancer cell lines, demonstrating potential as therapeutic agents in oncology .
Scientific Research Applications
The compound 3-(4-chlorophenyl)-N-(2-methoxy-5-methylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic molecule that has been studied for its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its scientific research applications, including biological activity, synthesis methods, and relevant case studies.
Synonyms
Some synonyms include:
- CHEMBL2036164
- SCHEMBL17309411
- BDBM50385391
Anticancer Activity
Research has indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives containing the pyrrolo-pyrimidine scaffold have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. A study demonstrated that modifications to the chlorophenyl group enhanced cytotoxicity against these cell lines, suggesting that the presence of electron-withdrawing groups like chlorine can increase biological activity .
Anticonvulsant Properties
The compound has also been evaluated for anticonvulsant activity. Studies have shown that certain derivatives can effectively protect against seizures in animal models. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring contribute to increased anticonvulsant effects .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolo-pyrimidine derivatives has been explored in recent research. These compounds may modulate inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Purinergic Signaling Modulation
Recent studies have highlighted the role of purinergic signaling in various physiological processes. Compounds like the one discussed may interact with purinergic receptors, influencing immune responses and inflammation .
Case Study 1: Anticancer Activity
In a comparative study of several pyrrolo-pyrimidine derivatives, one compound showed an IC50 value of 0.71 µM against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin (IC50 = 1.25 µM). This suggests a promising avenue for developing new anticancer drugs based on this scaffold .
Case Study 2: Anticonvulsant Efficacy
A specific derivative was tested in a mouse model for seizure protection and demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock tests. The results indicated that modifications to the chlorophenyl group significantly enhanced protective effects against seizures .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison with Key Pyrrolo[3,2-d]Pyrimidine Derivatives
Key Observations :
Core Structure Influence: Pyrrolo[3,2-d]pyrimidines (target compound) exhibit distinct electronic and steric profiles compared to pyrrolo[2,3-d]pyrimidines (e.g., CAS 907585-55-1). The 2,4-dioxo groups in the target compound rigidify the scaffold, a feature absent in carboxylate or amine-substituted analogs (e.g., Compound 6), which may improve target selectivity .
Substituent Effects :
- 4-Chlorophenyl Group : Present in both the target compound and Ethyl 3-(4-ClPh)-...-7-Carboxylate, this group increases lipophilicity (ClogP ~3.5 vs. ~2.8 for methoxy derivatives) but reduces aqueous solubility .
- Carboxamide vs. Ester : The target’s 7-carboxamide group enhances solubility (logS ≈ -4.5) compared to ester derivatives (logS ≈ -5.8) due to hydrogen-bonding capacity .
- Methoxy/Methyl Groups : The 2-methoxy-5-methylphenyl substituent in the target compound may improve metabolic stability over unsubstituted aryl groups (e.g., Compound 6’s 4-MeOPh), as methyl groups resist oxidative demethylation .
Biological Activity Trends: Analogs with carboxamide groups (e.g., Compound 6) show microtubule depolymerization EC50 values in the nM range, suggesting the target compound may share this activity . Morpholinoethyl carboxamide derivatives (e.g., CAS 346599-65-3) exhibit enhanced kinase inhibition, but the target’s 2-methoxy-5-methylphenyl group may redirect activity toward tubulin .
Notes :
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for synthesizing the target compound, and how can reaction conditions be optimized?
- Methodology : Synthesis of pyrrolo[3,2-d]pyrimidine derivatives often employs cyclocondensation of 3-aminopyrrole precursors with carboxamide or carbonyl reagents. For example, outlines multiple routes (Methods A, B, C) for analogous compounds, varying solvents (methanol, DMF), catalysts (e.g., p-toluenesulfonic acid), and reaction times (reflux for 5–8 hours). Optimization involves adjusting molar ratios, solvent polarity (to enhance solubility of intermediates), and purification via recrystallization (ethanol-DMF mixtures). Yield improvements may require inert atmospheres to prevent oxidation of sensitive intermediates .
- Key Parameters : Monitor reaction progress using TLC/HPLC; prioritize high-purity starting materials to minimize side products.
Q. How can spectroscopic and crystallographic techniques validate the compound’s structural integrity?
- Methodology :
- Spectroscopy : Use IR to confirm carbonyl stretches (~1700 cm⁻¹ for dioxo groups) and NMR (¹H/¹³C) to assign aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.5 ppm) and methoxy groups (δ ~3.8 ppm). Mass spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+) .
- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral angles, critical for confirming the tetrahydro-pyrrolopyrimidine scaffold. Disorder in residues, if present, requires refinement using software like SHELXL .
Advanced Research Questions
Q. How should researchers address contradictions in analytical data between synthesis batches?
- Methodology : Discrepancies in NMR or melting points may arise from polymorphic forms or residual solvents. For instance, notes variations in melting points due to solvent-dependent crystallization. Solutions include:
- Reproducibility Checks : Standardize drying conditions (vacuum desiccation) and solvent removal (rotary evaporation).
- Advanced Purity Analysis : Employ HPLC-PDA to detect trace impurities (<0.1%) and DSC/TGA to assess thermal stability .
Q. What experimental designs are suitable for evaluating the compound’s bioactivity and structure-activity relationships (SAR)?
- In Vitro Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization. Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to assess potency changes.
- In Vivo Models : Use xenograft models (e.g., murine cancer lines) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Q. How can conformational dynamics influence the compound’s interaction with biological targets?
- Methodology : ’s crystallographic data reveals that substituents like the 2-methoxy-5-methylphenyl group induce steric effects, altering binding pocket accessibility. Use molecular docking (AutoDock Vina) to simulate ligand-protein interactions, focusing on:
- Torsional Angles : The dihedral angle between the pyrrolopyrimidine core and the carboxamide group affects hydrogen bonding with residues like Asp831 in kinases.
- Solvent Effects : MD simulations in explicit water (AMBER) predict hydration sites that may stabilize or destabilize binding .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
